N,N-diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
N,N-Diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a 2-oxabicyclo[2.2.1]heptane core. The structure includes:
- A ketone group at position 2.
- Methyl substituents at positions 4, 7, and 5.
- An N,N-diisobutyl carboxamide group at position 1.
This compound belongs to a class of molecules with a rigid bicyclic scaffold, which is often exploited for stereochemical control in synthesis and pharmacological applications.
Properties
Molecular Formula |
C18H31NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4,7,7-trimethyl-N,N-bis(2-methylpropyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C18H31NO3/c1-12(2)10-19(11-13(3)4)14(20)18-9-8-17(7,15(21)22-18)16(18,5)6/h12-13H,8-11H2,1-7H3 |
InChI Key |
XSCPMNSNLVUERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C12CCC(C1(C)C)(C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the oxabicycloheptane ring, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Structural Modifications and Stereochemical Considerations
- Substituent Effects: The N-aryl or N-alkyl substituents significantly influence physicochemical properties. For example, fluorinated analogs (e.g., N-(3,4-difluorophenyl)) exhibit increased lipophilicity (logP = 3.23) compared to non-fluorinated derivatives, enhancing membrane permeability .
- Stereochemistry : Derivatives like (1S,4R)-configured esters (e.g., compound 8 in ) highlight the importance of stereocenters in biological activity and synthetic applications . The target compound’s stereochemical configuration (if defined) could similarly affect its reactivity and interactions.
Key Research Findings
Lipophilicity and Bioavailability : Fluorinated derivatives (e.g., N-(3,4-difluorophenyl)) exhibit higher logP values, suggesting improved pharmacokinetic profiles compared to polar analogs like the N-(2-methoxy-5-methylphenyl) derivative .
Stereochemical Impact : Enantiomerically pure derivatives (e.g., (1S,4R)-configured esters) are critical for asymmetric synthesis and bioactive molecule design .
Diverse Applications : From antimicrobial agents () to photoactive catalysts (), the bicyclic scaffold’s adaptability underscores its utility across disciplines.
Biological Activity
N,N-Diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including antimicrobial, antioxidant properties, and other relevant pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic amides characterized by a distinctive bicyclo[2.2.1]heptane framework. Its molecular formula is with a molecular weight of 239.33 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, bio-guided assays have demonstrated significant inhibitory effects against various bacterial strains using disk diffusion and microdilution methods.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results indicate that the compound exhibits promising antibacterial and antifungal activities, warranting further investigation into its mechanism of action.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ORAC (Oxygen Radical Absorbance Capacity). These assays measure the compound's ability to scavenge free radicals.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 Value (µg/mL) | Trolox Equivalent (µM) |
|---|---|---|
| DPPH | 25 | 150 |
| ORAC | 30 | 120 |
The results suggest that the compound possesses significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
A notable study evaluated the effects of similar compounds on cellular models exposed to oxidative stress. The findings indicated that these compounds could enhance cell viability and reduce markers of oxidative damage, supporting their potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. Which advanced spectroscopic techniques resolve stereochemical ambiguities in the bicyclic core?
- Methodological Answer :
- NOESY NMR : Correlates spatial proximity of protons to assign stereochemistry (e.g., 4,7,7-trimethyl substituents).
- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers by chiral vibrational modes.
- Synchrotron XRD : High-resolution data resolves electron density maps for crowded bicyclic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
